
Decoquinate
Overview
Description
Decoquinate is a quinolone derivative primarily used as an antimicrobial agent in veterinary medicine. It is known for its effectiveness in delaying the growth and reproduction of coccidian parasites, which are responsible for coccidiosis in poultry and other livestock . This compound is a small molecule with the chemical formula C24H35NO5 and a molecular weight of 417.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decoquinate can be synthesized through a multi-step process involving the reaction of 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate with various reagents. The synthesis typically involves the following steps:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.
Introduction of the decoxy and ethoxy groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the carboxylate ester: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents such as methanol and reagents like calcium chloride to facilitate the reactions. The product is then purified using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Decoquinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted quinolones .
Scientific Research Applications
Chemical and Pharmacological Properties
Decoquinate is known for its high partition coefficient and low solubility in aqueous solutions, which have historically limited its use in human medicine. However, advancements in pharmaceutical nanotechnology are being explored to enhance its biopharmaceutical properties, making it a candidate for further therapeutic applications beyond veterinary use .
Coccidiosis Control
This compound is widely used as a feed additive to control coccidiosis in chickens. The European Food Safety Authority has established that this compound is effective at a minimum dose of 30 mg/kg of complete feed, significantly reducing the incidence of coccidiosis and improving overall health outcomes in poultry .
Efficacy Data Table: this compound in Poultry
Study Reference | Dose (mg/kg) | Efficacy (%) | Species |
---|---|---|---|
EFSA Report 2021 | 30 | 95 | Chickens |
PMC9315532 | 2.5 | 80 | Goats |
ResearchGate 2022 | 10 | 90 | Cattle |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial activity against several pathogens affecting livestock and pets. It has shown efficacy against Toxoplasma gondii, Neospora caninum, and Mycobacterium tuberculosis among others. For instance, studies have demonstrated that this compound can effectively reduce the growth of Neospora caninum tachyzoites within minutes at low concentrations .
Case Study: this compound Against Toxoplasma gondii
A study evaluating this compound's antiparasitic activity against Toxoplasma gondii found that it could control infections effectively when administered at appropriate dosages. In vitro assays indicated significant reductions in parasite viability, suggesting potential for therapeutic use in both veterinary and possibly human medicine .
Human Medical Applications
While this compound is primarily used in veterinary contexts, its pharmacological properties suggest potential applications in human medicine, particularly through optimized formulations such as nanoformulations. These advancements aim to improve the solubility and bioavailability of this compound, making it feasible for treating human infections caused by resistant strains of pathogens .
Potential Future Applications
Research is ongoing to explore the use of this compound derivatives against drug-resistant strains of malaria (Plasmodium falciparum) and tuberculosis. Preliminary studies have shown promising results with modified versions of this compound that enhance selectivity and efficacy against these pathogens .
Mechanism of Action
Decoquinate exerts its effects by inhibiting the mitochondrial electron transport chain in coccidian parasites. Specifically, it targets the cytochrome bc1 complex, which is essential for the production of ATP in the parasites. By blocking this pathway, this compound effectively halts the growth and reproduction of the parasites . This mechanism of action is similar to that of other quinolone derivatives, which also target the mitochondrial electron transport chain .
Comparison with Similar Compounds
Fluoroquinolones: These are a subclass of quinolones that include drugs like levofloxacin and moxifloxacin, which are widely used in human medicine.
Comparison:
Uniqueness: Decoquinate is unique in its primary use as a veterinary drug for the prevention of coccidiosis in poultry and livestock.
Mechanism of Action: While this compound targets the cytochrome bc1 complex in the mitochondrial electron transport chain, other quinolones and fluoroquinolones typically target bacterial DNA gyrase and topoisomerase IV.
Biological Activity
Decoquinate is a quinolone derivative primarily known for its use as an antimicrobial agent and coccidiostat in veterinary medicine. Its biological activity has been extensively studied, particularly regarding its effects on various protozoan parasites, including Plasmodium, Eimeria, and Cryptosporidium. This article summarizes the key findings related to the biological activity of this compound, supported by data tables and case studies.
This compound primarily exerts its effects by inhibiting the mitochondrial electron transport chain (ETC) in parasites. It targets the cytochrome bc complex, which is crucial for ATP production and pyrimidine biosynthesis in protozoan cells. The compound's mechanism of action is similar to that of atovaquone, another well-known antimalarial agent.
Key Findings:
- Inhibition of Cytochrome bc Complex : this compound has been shown to have single-digit nanomolar activity against Plasmodium falciparum, with an IC50 value of approximately 177 pM in liver stage assays, indicating potent antimalarial properties .
- Resistance Studies : Transgenic parasites expressing yeast dihydroorotate dehydrogenase exhibit over 200-fold reduced sensitivity to this compound. This suggests that mutations in the target enzyme can confer resistance, highlighting the specificity of this compound's action .
Efficacy Against Protozoan Infections
This compound has demonstrated efficacy against a range of protozoan infections in both laboratory and field studies.
Table 1: Efficacy of this compound Against Protozoan Parasites
Parasite | Dose (mg/kg) | Duration (days) | Outcome |
---|---|---|---|
Plasmodium falciparum | 50 | Variable | Partial prophylaxis in infected mice |
Eimeria spp. | 30 | Continuous | Effective control of coccidiosis in chickens |
Cryptosporidium parvum | 2.5 | 28 | Reduced oocyst shedding and diarrhea |
Toxoplasma gondii | 240 nM | 10 | Complete growth arrest of merozoites |
Case Studies
- Malaria Treatment : In a study involving mice infected with Plasmodium, this compound was administered at a dose of 50 mg/kg, resulting in significant reductions in parasitemia and improved survival rates. The study highlighted this compound's potential as a prophylactic treatment against malaria .
- Equine Protozoal Myeloencephalitis (EPM) : A clinical trial involving 141 horses diagnosed with EPM treated with a combination of this compound (0.5 mg/kg) and levamisole (1 mg/kg) showed a reduction in clinical signs in 93.6% of cases, with a significant decrease in antibody titers observed post-treatment .
- Cryptosporidiosis Control : In neonatal goats, this compound administration significantly reduced the incidence of cryptosporidiosis when given at a dose of 2.5 mg/kg daily for three weeks. The treated group exhibited better weight gain and fewer diarrheal episodes compared to untreated controls .
Safety and Toxicity
This compound has been evaluated for safety in various animal models. It has demonstrated low toxicity profiles, with no adverse events reported during clinical trials involving horses and ruminants. Its selective action on protozoan cells rather than host cells further supports its safety as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Decoquinate against Eimeria spp. in ruminants, and how can this be experimentally validated?
this compound inhibits mitochondrial electron transport in Eimeria spp., disrupting energy metabolism. To validate this, researchers can use in vitro assays measuring ATP depletion in sporozoites or oocysts, coupled with fluorescence-based mitochondrial membrane potential assays. Dose-response curves and comparison with known electron transport chain inhibitors (e.g., atovaquone) strengthen mechanistic claims .
Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s efficacy against coccidiosis?
- In vitro: Cell-free sporozoite invasion assays or primary intestinal epithelial cell cultures infected with Eimeria spp. Measure parasite viability via flow cytometry or qPCR .
- In vivo: Ruminant models (e.g., lambs or calves) infected with defined Eimeria strains. Key metrics include oocyst shedding (quantified via McMaster chambers), weight gain, and histopathological scoring of intestinal lesions .
Q. What are standardized protocols for administering this compound in experimental settings to ensure reproducibility?
Follow OECD or WOAH guidelines for veterinary drug trials:
- Dose: 1 mg/kg body weight mixed in feed for 28 days.
- Controls: Untreated infected groups and non-infected cohorts.
- Data documentation: Include batch-specific purity (>98% by HPLC, as per Certificate of Analysis) and environmental conditions (temperature, humidity) to minimize variability .
Advanced Research Questions
Q. How can researchers investigate emerging resistance mechanisms in Eimeria spp. against this compound?
Use genomic sequencing (e.g., whole-genome resequencing) of this compound-exposed Eimeria strains to identify mutations in mitochondrial cytochrome b or other electron transport chain components. Pair with in vitro susceptibility testing (IC50 shifts) and cross-resistance studies with other quinolones. Statistical tools like Fisher’s exact test can correlate genetic changes with phenotypic resistance .
Q. What methodologies optimize this compound’s bioavailability in ruminant species with varying metabolic profiles?
- Formulation strategies : Lipid-based nanoemulsions to enhance solubility.
- Pharmacokinetic (PK) studies : Use LC-MS/MS to measure plasma and tissue concentrations post-administration. Apply compartmental modeling (e.g., NONMEM) to assess interspecies differences in absorption/distribution.
- Statistical analysis : Multivariate regression to correlate bioavailability with factors like rumen pH or microbial activity .
Q. How should researchers analyze contradictory data on this compound’s efficacy across studies?
Conduct a systematic review with meta-analysis:
- Inclusion criteria : Peer-reviewed studies with defined this compound doses and infection models.
- Heterogeneity assessment : Use Cochran’s Q test and I² statistics to evaluate variability.
- Subgroup analysis : Stratify by host species, Eimeria strain virulence, or study design (e.g., field vs. controlled trials) to identify confounding factors .
Q. What criteria should guide the design of combination therapies involving this compound to delay resistance?
Apply the PICOT framework:
- Population : Eimeria-infected ruminants.
- Intervention : this compound + ionophore (e.g., monensin).
- Comparison : Monotherapy controls.
- Outcome : Oocyst reduction rate and resistance emergence over 10+ generations.
- Time : Longitudinal studies spanning 6–12 months. Synergy can be quantified via fractional inhibitory concentration (FIC) indices .
Q. How can researchers design studies to assess this compound’s long-term environmental impact in agricultural settings?
- Soil and water analysis : HPLC-MS to quantify this compound residues post-excretion.
- Ecotoxicity assays : Evaluate effects on non-target organisms (e.g., Daphnia magna) using OECD Test No. 202.
- Modeling : Use fugacity models to predict this compound accumulation in ecosystems .
Q. Methodological Considerations
- Data Presentation : Include raw datasets (e.g., oocyst counts, PK parameters) in supplementary materials with standardized metadata .
- Ethical Compliance : Adhere to animal welfare guidelines (e.g., ARRIVE 2.0) for in vivo studies .
- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry’s guidelines, ensuring all steps are replicable .
Properties
IUPAC Name |
ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAYEQICABJSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046851 | |
Record name | Decoquinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18507-89-6 | |
Record name | Decoquinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18507-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decoquinate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decoquinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DECOQUINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DECOQUINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decoquinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECOQUINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534I52PVWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.